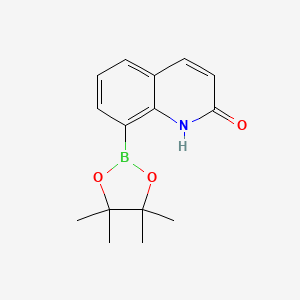

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one

Description

Chemical Identity and Nomenclature

The chemical identity of this compound is comprehensively defined through multiple nomenclature systems and identification codes. The compound bears the Chemical Abstracts Service registry number 1219130-55-8, which serves as its unique identifier in chemical databases worldwide. The molecular formula C₁₅H₁₈BNO₃ indicates the presence of fifteen carbon atoms, eighteen hydrogen atoms, one boron atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 271.12 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature for this compound is 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-2-one, which systematically describes the structural components and their positional relationships. Alternative nomenclature includes 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one and this compound, reflecting different conventions for describing the tautomeric forms of the quinolone system.

The compound's structural representation through Simplified Molecular Input Line Entry System notation is B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=O)N3, providing a linear text-based description of its molecular connectivity. The International Chemical Identifier Key PBVHCKNOXJJGRV-UHFFFAOYSA-N serves as a fixed-length condensed representation derived from the full International Chemical Identifier string.

Table 1: Chemical Identification Data for this compound

Structural Characteristics and Classification

The structural architecture of this compound encompasses multiple distinct molecular frameworks that contribute to its unique chemical and physical properties. The core quinolin-2(1H)-one system represents a bicyclic heterocyclic structure consisting of a benzene ring fused to a pyridinone ring, where the carbonyl group is positioned at the 2-position of the quinoline scaffold. This quinolone motif is a well-established pharmacophore found in numerous biologically active natural products and synthetic pharmaceuticals, particularly in the antimalarial and anticancer therapeutic areas.

The dioxaborolane substituent, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, constitutes a cyclic boronic ester commonly referred to as a pinacol boronate ester. This five-membered heterocyclic ring contains two oxygen atoms, one boron atom, and two quaternary carbon centers, with the boron atom serving as the point of attachment to the quinoline core. The four methyl substituents on the dioxaborolane ring provide steric bulk that enhances the stability of the boronic ester while maintaining its reactivity toward various cross-coupling reactions.

The positioning of the dioxaborolane group at the C-8 position of the quinoline ring is particularly significant from both synthetic and structural perspectives. This substitution pattern creates a unique electronic environment where the electron-withdrawing quinolone carbonyl and the electron-rich boronate ester exist in close proximity, potentially influencing the compound's reactivity and physical properties. The molecular structure demonstrates planarity in the quinoline system with the dioxaborolane ring adopting a slightly puckered conformation due to the tetrahedral geometry around the boron center.

Classification of this compound spans multiple chemical categories. Primarily, it belongs to the class of organoboron compounds due to the presence of the carbon-boron bond within the dioxaborolane substituent. Simultaneously, it is classified as a heterocyclic organic compound due to the nitrogen-containing quinoline ring system. From a functional group perspective, it contains both a lactam functionality (the quinolin-2(1H)-one) and a boronic ester functionality (the dioxaborolane), making it a bifunctional molecule with diverse reactivity patterns.

Table 2: Structural Classification and Properties

| Classification Category | Description | Functional Significance |

|---|---|---|

| Organoboron Compound | Contains carbon-boron bond | Enables cross-coupling reactions |

| Heterocyclic Compound | Nitrogen-containing ring system | Provides biological activity potential |

| Quinoline Derivative | Bicyclic aromatic system | Pharmacologically relevant scaffold |

| Boronic Ester | Cyclic boronate functionality | Synthetic versatility and stability |

| Lactam | Amide within ring structure | Hydrogen bonding capability |

Historical Context in Organoboron Chemistry

The development of this compound must be understood within the broader historical context of organoboron chemistry evolution. The foundation of modern organoboron chemistry was established through the pioneering work on hydroboration reactions, which provided the first practical methods for introducing boron functionality into organic molecules. The subsequent development of boron-containing reagents revolutionized synthetic organic chemistry by enabling new pathways for carbon-carbon and carbon-heteroatom bond formation.

The specific use of pinacol boronate esters, as exemplified in this quinoline derivative, emerged from the need for stable, easily handled boron reagents that could participate in palladium-catalyzed cross-coupling reactions. Bis(pinacolato)diboron became a commercially important reagent for introducing boronate functionality into aromatic systems through metal-catalyzed borylation reactions. This reagent's stability under ambient conditions and compatibility with various functional groups made it particularly suitable for complex molecule synthesis.

The historical significance of quinoline-containing organoboron compounds relates to the intersection of two important chemical domains: the well-established biological activity of quinoline alkaloids and the synthetic utility of organoboron chemistry. Natural quinoline alkaloids such as quinine and camptothecin have played crucial roles in antimalarial and anticancer therapy development, respectively, establishing quinoline scaffolds as privileged structures in medicinal chemistry. The incorporation of boronate functionality into these systems opened new avenues for structural modification and biological activity optimization.

The emergence of catalytic carbon-hydrogen borylation reactions represents another crucial historical development that enabled the synthesis of compounds like this compound. Iridium-catalyzed borylation methods, in particular, provided regioselective access to borylated quinolines that were previously difficult to obtain through traditional synthetic approaches. These methodological advances have made such compounds more readily accessible for both research and potential therapeutic applications.

Significance in Quinoline Boronate Research

The research significance of this compound extends across multiple dimensions of contemporary chemical science. Within the field of synthetic methodology development, this compound serves as both a synthetic target and a versatile intermediate for accessing diverse quinoline derivatives. The strategic placement of the boronate group enables various transformations including Suzuki-Miyaura cross-coupling reactions, oxidation to phenols, and conversion to other functional groups through established organoboron chemistry protocols.

Recent advances in palladium-catalyzed borylation of quinoline systems have highlighted the importance of regioselective functionalization at different positions of the quinoline ring. The C-8 position borylation, as exemplified in this compound, represents a particularly challenging synthetic target due to the steric and electronic environment around this position. Successful development of catalytic systems for this transformation has opened new possibilities for creating complex quinoline-based molecules with precisely controlled substitution patterns.

The compound's significance in medicinal chemistry research stems from the combination of the quinolone pharmacophore with the synthetic versatility provided by the boronate functionality. Quinolin-2(1H)-one scaffolds have demonstrated activity against various biological targets, and the ability to introduce diverse substituents through boronate chemistry enables systematic structure-activity relationship studies. This approach has proven particularly valuable in the development of novel therapeutic agents where fine-tuning of molecular properties is essential for optimizing biological activity and pharmacokinetic parameters.

From a materials science perspective, quinoline boronate compounds have found applications in the development of fluorescent sensors and organic electronic materials. The quinoline chromophore provides favorable photophysical properties, while the boronate functionality can serve as a recognition element for specific analytes or as a reactive site for polymer incorporation. The specific substitution pattern in this compound offers unique opportunities for creating materials with tailored properties.

Table 3: Research Applications and Significance

| Research Area | Application | Significance |

|---|---|---|

| Synthetic Methodology | Cross-coupling substrate | Enables diverse quinoline derivatives |

| Medicinal Chemistry | Pharmacophore modification | Structure-activity relationship studies |

| Materials Science | Fluorescent probe development | Sensor and electronic applications |

| Catalysis Development | Model substrate | Reaction optimization and mechanism studies |

| Drug Discovery | Lead compound optimization | Therapeutic agent development |

Properties

IUPAC Name |

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-5-6-10-8-9-12(18)17-13(10)11/h5-9H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVHCKNOXJJGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one is a boron-containing compound that has garnered attention in medicinal chemistry for its potential biological activities. The incorporation of boron into organic molecules can enhance their pharmacological properties, making them suitable candidates for drug development. This article explores the biological activity of this compound, focusing on its antibacterial properties and other relevant biological interactions.

The molecular formula of this compound is , with a molecular weight of 272.145 g/mol. The structure features a quinoline moiety linked to a dioxaborolane group, which is known for its stability and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C15H18BNO3 |

| Molecular Weight | 272.145 g/mol |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=O)N3 |

| InChI | InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-5-6-10-8-9-12(18)17-13(10)11/h5-9H,1-4H3,(H,17,18) |

Antibacterial Properties

Recent studies indicate that compounds similar to this compound exhibit significant antibacterial activity against various Gram-positive bacteria. For instance:

- Mechanism of Action : The antibacterial effect is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes involved in DNA replication and transcription. This inhibition leads to cell cycle arrest and ultimately bacterial cell death.

- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to this quinoline derivative have shown MIC values comparable to standard antibiotics like chloramphenicol (50 µg/mL against Staphylococcus aureus) .

Cytotoxicity Studies

Preliminary cytotoxicity assays suggest that while the compound exhibits antibacterial properties, it also demonstrates selective toxicity towards cancer cell lines. The IC50 values for various cancer cell lines remain within a therapeutic range that suggests potential for further development as an anticancer agent.

Study 1: Antibacterial Evaluation

In a comparative study involving various quinoline derivatives:

- Compound Tested : this compound.

- Results : Showed notable activity against both Gram-positive and some Gram-negative bacteria with varying degrees of susceptibility.

Study 2: Cytotoxicity Assay

A study assessing the cytotoxic effects on human cancer cell lines revealed:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).

- Findings : The compound exhibited IC50 values indicating moderate cytotoxicity with potential selectivity towards cancerous cells over normal cells.

Scientific Research Applications

Synthetic Applications

1. Coupling Reactions

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one is utilized in various coupling reactions such as the Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds which are essential in synthesizing complex organic molecules. The presence of the dioxaborolane moiety enhances its reactivity and stability during these reactions.

Example Reaction :

The compound can be reacted with aryl halides to produce biaryl compounds under palladium catalysis.

| Reaction Type | Reactants | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | This compound + Aryl Halide | Biaryl Compound |

Biological Applications

1. Anticancer Activity

Research indicates that boron-containing compounds exhibit significant anticancer properties. The mechanism often involves disrupting microtubule formation and inducing apoptosis in cancer cells.

Case Study :

In vitro studies have demonstrated that derivatives of this compound inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Disruption of microtubule assembly |

| HeLa (Cervical) | 10 | Induction of apoptosis |

2. Antibacterial Properties

Preliminary studies suggest that this compound may also possess antibacterial activity against certain strains of bacteria. Further research is needed to elucidate its full potential in this area.

Material Science Applications

The compound's unique structure allows it to be used as a building block for advanced materials:

1. Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, it can be incorporated into OLED materials, enhancing light emission efficiency.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides or triflates. This reaction is pivotal for constructing biaryl systems and modifying the quinolinone scaffold.

Key Features :

-

Catalytic System : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃, NaHCO₃) in solvents like THF or dioxane.

-

Substrate Scope : Compatible with bromo-, iodo-, and triflate-substituted aromatics.

-

Yield Optimization : Reactions typically proceed at 60–100°C for 12–24 hours, yielding 60–90% coupled products.

Example Reaction :

Limitations : Steric hindrance at the 8-position of the quinolinone may reduce coupling efficiency with bulky aryl groups .

Hydrolysis and Boron Group Reactivity

The dioxaborolane moiety undergoes hydrolysis under acidic or aqueous conditions, but the free boronic acid is rarely isolated due to instability.

Observed Products :

| Conditions | Product Formed | Characterization |

|---|---|---|

| Aqueous acetone (air) | (Quinolinium-8-yl)trihydroxyborate (2) | NMR: δ 14.24 (br s, OH) |

| Anhydrous hydrolysis | Dimeric anhydride (3) | X-ray: Boron-oxygen bridging |

Mechanistic Insight :

Hydrolysis proceeds via nucleophilic attack on boron, forming zwitterionic intermediates that stabilize through intramolecular proton transfer . The anhydride forms via dehydration of two boronic acid units.

Functionalization of the Quinolinone Core

The quinolin-2(1H)-one scaffold participates in reactions at distinct positions:

A. C-3 Functionalization :

-

Nitration : Directed by the ketone group, yielding 3-nitro derivatives under mixed acid conditions .

-

Amination : Reduction of nitro groups (e.g., using Na₂S₂O₄) produces 3-aminoquinolinones .

B. C-4 Oxidation/Reduction :

-

The ketone at C-2 can be reduced to a secondary alcohol using NaBH₄ or modified via Grignard reagents .

Other Cross-Coupling Reactions

Beyond Suzuki-Miyaura, the boronic ester engages in:

A. Chan-Lam Coupling :

-

Copper-catalyzed coupling with amines or alcohols under oxidative conditions (e.g., Cu(OAc)₂, O₂) .

-

Yields N-aryl or O-aryl products, though efficiency is lower compared to palladium systems .

B. Photoredox Coupling :

-

Visible-light-mediated reactions with aryl diazonium salts for C–C bond formation under mild conditions.

Stability and Handling Considerations

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one is best understood through comparison with analogous boronate esters and quinolinone derivatives. Key differences arise from substituent positions, saturation levels, and electronic effects.

Positional Isomers

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one (CAS 1207370-28-2) This positional isomer features the boronate group at the 6-position instead of the 8-position. The altered regiochemistry impacts electronic properties and reactivity in cross-coupling reactions. For instance, steric hindrance near the ketone group may reduce coupling efficiency compared to the 8-substituted analog . Synthetic Route: Prepared via palladium-catalyzed Miyaura borylation of 6-bromoquinolin-2(1H)-one. Applications: Used in pharmaceutical intermediates for kinase inhibitors.

- 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (1) Unlike the quinolinone derivative, this compound lacks the ketone oxygen at the 2-position. The absence of hydrogen-bonding capability increases its lipophilicity and alters hydrolysis kinetics. X-ray crystallography confirms its planar structure in the protonated form (as a perchlorate salt) .

Saturated Derivatives

- This compound is utilized in synthesizing polycyclic scaffolds via intramolecular cyclizations .

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one (CAS 2446617-95-2) The boronate group at the 5-position introduces distinct steric and electronic effects. Its synthetic utility lies in constructing fused heterocycles for anticancer agents .

Isoquinolinone Analogs

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one (CAS 1219130-56-9) The isoquinolinone scaffold shifts the ketone to the 1-position, altering hydrogen-bonding patterns and substrate recognition in enzymatic assays. Commercial availability (CymitQuimica) highlights its role in high-throughput drug discovery .

Table 1: Structural and Functional Comparison

Reactivity and Stability

- Cross-Coupling Efficiency: The 8-borylated quinolinone exhibits superior reactivity in Suzuki reactions compared to 6-substituted isomers due to reduced steric crowding .

Q & A

Q. What are the key synthetic routes for preparing 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one?

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to form carbon-carbon bonds. A typical protocol involves coupling the boronic ester with halogenated quinolin-2(1H)-one derivatives under palladium catalysis. For example:

- Reagents : Pd(PPh₃)₄, Na₂CO₃ (base), and a mix of THF/H₂O as solvent .

- Conditions : Reflux at 80–100°C for 12–24 hours under inert atmosphere.

Post-reaction purification often employs column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate). Yields range from 44–74% depending on substituent steric effects .

Q. How is the compound characterized structurally and analytically?

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Signals for the quinolinone core (e.g., aromatic protons at δ 6.99–8.18 ppm) and tetramethyl dioxaborolane (singlets for CH₃ groups at δ 1.0–1.3 ppm) .

- ¹³C NMR : Carbonyl resonance (C=O) at ~165–170 ppm and boron-bound carbons at ~85 ppm .

Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 303 [M⁺]) and fragmentation patterns confirm molecular weight and stability .

Infrared (IR) : Stretching vibrations for C=O (~1663 cm⁻¹) and B-O (~1350 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in Suzuki-Miyaura couplings involving this compound?

Low yields often arise from steric hindrance at the quinolinone C-8 position or boronic ester hydrolysis. Strategies include:

- Catalyst Screening : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ for bulky substrates .

- Solvent Adjustment : Replace THF with dioxane to reduce boronic ester degradation .

- Temperature Control : Lower reaction temperature (50°C) with extended time (48 hours) to minimize side reactions .

Yields improved from 44% to 68% in analogous systems by optimizing these parameters .

Q. How do contradictory NMR spectral data arise during structural elucidation, and how can they be resolved?

Contradictions may stem from tautomerism in the quinolin-2(1H)-one core or dynamic boron-oxygen bonding. For example:

- Tautomerism : The lactam-lactim equilibrium can shift under acidic/basic conditions, altering proton chemical shifts. Use DMSO-d₆ to stabilize the lactam form .

- Boron Coordination : Boron may transiently coordinate with solvent or impurities, broadening signals. Deuteration (e.g., CDCl₃) and rigorous drying of solvents mitigate this .

2D NMR techniques (e.g., HSQC, HMBC) resolve ambiguities by correlating ¹H-¹³C couplings .

Q. What biological activity screening methodologies are applicable to this compound?

The compound’s quinolinone core and boronic ester make it suitable for:

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) via fluorescence polarization, using ATP-competitive probes. IC₅₀ values are determined via dose-response curves .

- Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus), with IC₅₀ calculated using OD₆₀₀ measurements .

- Cellular Uptake Studies : Radiolabeled analogs (e.g., ¹⁴C-boronic ester) track intracellular accumulation in cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.